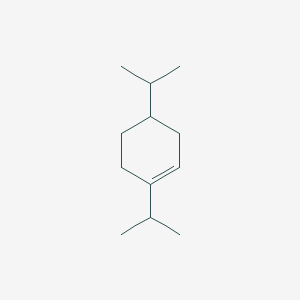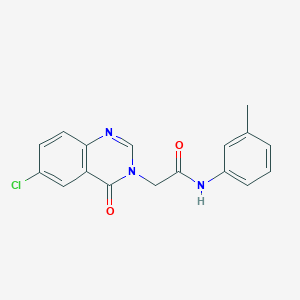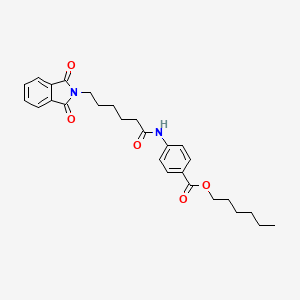
1,4-Diisopropyl-1-cyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diisopropyl-1-cyclohexene is an organic compound with the molecular formula C12H22 It is a cyclohexene derivative where two isopropyl groups are attached to the 1 and 4 positions of the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diisopropyl-1-cyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with isopropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of corresponding dienes or selective isomerization processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium or platinum on carbon.
化学反应分析
Types of Reactions
1,4-Diisopropyl-1-cyclohexene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the compound can yield saturated cyclohexane derivatives.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Bromine in carbon tetrachloride or chlorine gas in the presence of light.
Major Products
Oxidation: 1,4-Diisopropyl-1-cyclohexanol or 1,4-Diisopropyl-1-cyclohexanone.
Reduction: 1,4-Diisopropylcyclohexane.
Substitution: 1,4-Dibromo-1,4-diisopropylcyclohexene.
科学研究应用
1,4-Diisopropyl-1-cyclohexene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 1,4-Diisopropyl-1-cyclohexene involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents. In biological systems, it may interact with enzymes or receptors, although detailed pathways are still under investigation.
相似化合物的比较
Similar Compounds
- 1,4-Diisopropylcyclohexane
- 1,4-Diisopropylbenzene
- 1,4-Diisopropyl-2-cyclohexene
Uniqueness
1,4-Diisopropyl-1-cyclohexene is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it valuable for specific applications in synthesis and research.
属性
CAS 编号 |
39000-66-3 |
|---|---|
分子式 |
C12H22 |
分子量 |
166.30 g/mol |
IUPAC 名称 |
1,4-di(propan-2-yl)cyclohexene |
InChI |
InChI=1S/C12H22/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5,9-10,12H,6-8H2,1-4H3 |
InChI 键 |
RHQPCQOQHUIPPK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(=CC1)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976747.png)


![2-Benzyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11976762.png)

![2-m-Tolylamino-3-(m-tolylimino-methyl)-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11976771.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11976776.png)

![methyl (2E)-2-[4-(benzyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976784.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-bromobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976815.png)

